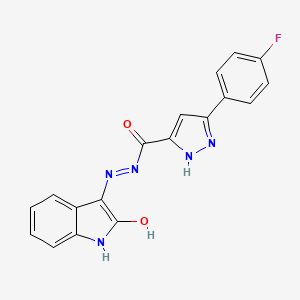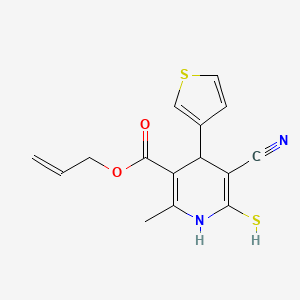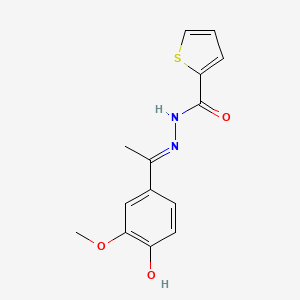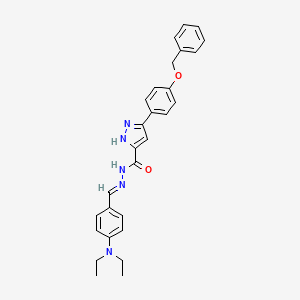![molecular formula C31H29ClF3N5O B11667440 [3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11667440.png)
[3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone is a complex organic compound that features a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a diphenylmethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a hydrazine and a β-ketoester can be cyclized to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Attachment of the Diphenylmethylpiperazine Moiety: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with diphenylmethylpiperazine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction: Dihydro derivatives of the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential as a pharmaceutical agent. Its unique structural features may confer specific biological activities, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, the compound is explored for its applications in agrochemicals. Its potential as a pesticide or herbicide is of particular interest due to its trifluoromethyl group, which is known to enhance biological activity.
Mechanism of Action
The mechanism of action of [3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine core is known to interact with kinases, potentially inhibiting their activity and leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- [3-Chloro-5-phenyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine]
- [4-(Diphenylmethyl)piperazin-1-yl]methanone
- [3-Chloro-5-phenyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Uniqueness
The uniqueness of [3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone lies in its combination of structural features. The presence of both the trifluoromethyl group and the diphenylmethylpiperazine moiety in a single molecule provides a unique set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C31H29ClF3N5O |
|---|---|
Molecular Weight |
580.0 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C31H29ClF3N5O/c32-26-27(37-40-25(31(33,34)35)20-24(36-29(26)40)21-10-4-1-5-11-21)30(41)39-18-16-38(17-19-39)28(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-25,28,36H,16-20H2 |
InChI Key |
AGSSNEHRDBAQIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C(CC(NC5=C4Cl)C6=CC=CC=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11667358.png)
![N'-[(E)-(1H-Indol-3-YL)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667359.png)
![3-chloro-N-(3-chlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667370.png)
![(3-{(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11667373.png)
![5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11667378.png)

![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11667389.png)


![2-(phenylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}propanehydrazide](/img/structure/B11667413.png)
![N'-[(Z)-(2,3-Dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667420.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11667426.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11667434.png)

